Diphenyl adipate

Vue d'ensemble

Description

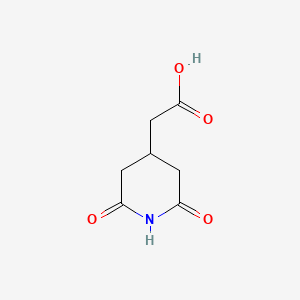

Diphenyl adipate is a chemical compound with the molecular formula C18H18O4 . It has an average mass of 298.333 Da and a monoisotopic mass of 298.120514 Da .

Synthesis Analysis

The synthesis of this compound has been studied in various contexts. For instance, one study discussed the synthesis of dimethyl adipate (DAP), a stable configuration of adipic acid, from biomass-derived cyclopentanone (CPO) and dimethyl carbonate (DMC). This process used solid basic catalysts such as MgO, Mg5(CO3)4(OH)2·4H2O, KOCH3, and Ca(OCH3)2 . Another research mentioned the polycondensation of glycerol and divinyl adipate to produce polyglycerol adipate (PGA) at different temperatures .

Molecular Structure Analysis

The molecular structure of this compound is characterized by its molecular formula C18H18O4 . Further details about its structure can be found in the references .

Chemical Reactions Analysis

In the context of chemical reactions, this compound has been studied in the conversion of cyclopentanone into dimethyl adipate over solid basic catalysts with dimethyl carbonate . The methylation of DAP and CPO and the self-aldol condensation of CPO to form dimers and oligomers are reactions that occur in parallel with the production of DAP .

Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 444.5±28.0 °C at 760 mmHg, and a flash point of 223.2±22.4 °C . It also has a molar refractivity of 82.4±0.3 cm3, a polar surface area of 53 Å2, and a molar volume of 258.6±3.0 cm3 .

Applications De Recherche Scientifique

Induction of Adipocyte Differentiation : Research has shown that polybrominated diphenyl ethers (PBDEs), related to diphenyl adipate, can induce adipocyte differentiation in cell models. This has implications for understanding how certain chemicals can influence fat cell development and metabolism (Tung, Boudreau, Wade, & Atlas, 2014).

Breast Cancer Risk : A study investigating the association between adipose concentrations of PBDEs and breast cancer risk found that high levels of these compounds were present in a California population, although no clear evidence of an increased cancer risk was established. This highlights the potential health implications of environmental contaminants (Hurley et al., 2011).

Analysis in Food and Packaging : this compound, among other compounds, has been studied for its presence and effects in food contact materials. Guidelines for determining the presence of such compounds in food have been suggested, indicating its significance in food safety and consumer health (Silva et al., 2006).

Toxicity and Teratogenic Effects : Adipic acid esters, including this compound, were evaluated for embryonic-fetal toxicity and teratogenic effects in rats. The study suggested that these compounds are less teratogenic than phthalates when administered during gestation (Singh, Lawrence, & Autian, 1973).

Coordination Polymers and Luminescence : Research into novel coordination polymers using adipate (including this compound) and their luminescent properties has been conducted. These studies are significant for the development of new materials with potential applications in various fields (Liao, Cheng, Tsai, & Yang, 2002).

Endocrine and Noradrenergic Mechanisms : A study on triphenyl phosphate, a compound related to this compound, revealed its effects on adipogenic differentiation, glucose uptake, and lipolysis in cells. This suggests the potential endocrine-disrupting properties of such compounds (Cano-Sancho, Smith, & La Merrill, 2017).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Mode of Action

It is known that the compound can interact with other substances in a chemical reaction . For instance, it has been used in the presence of other compounds such as 4,4′-methylene diphenyl diisocyanate (MDI) which acted as a reactive chain extender . .

Biochemical Pathways

Some studies suggest that it may be involved in the synthesis of other compounds . For example, it has been used in the production of poly(lactic acid) and poly(butylene adipate-co-terephthalate) blends . .

Result of Action

Some studies suggest that it may have an impact on the mechanical properties, phase morphology, thermal behavior, and crystalline structure of certain blends . .

Action Environment

It is known that the compound can interact with other substances in a chemical reaction . .

Analyse Biochimique

Biochemical Properties

Diphenyl adipate interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. For instance, it has been used in the synthesis of dimethyl adipate, a stable configuration of adipic acid, from biomass-derived cyclopentanone and dimethyl carbonate . This process involves various enzymes and catalysts, indicating that this compound can participate in complex biochemical reactions.

Cellular Effects

It is known that adipic acid derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with various biomolecules at the molecular level. For example, in the synthesis of dimethyl adipate, this compound may interact with enzymes and catalysts, potentially leading to enzyme inhibition or activation and changes in gene expression .

Temporal Effects in Laboratory Settings

Current knowledge suggests that this compound can be used in the synthesis of other compounds, indicating its stability and potential for long-term effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, it plays a role in the synthesis of dimethyl adipate, a process that involves several enzymes and cofactors . This process could also affect metabolic flux or metabolite levels.

Propriétés

IUPAC Name |

diphenyl hexanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O4/c19-17(21-15-9-3-1-4-10-15)13-7-8-14-18(20)22-16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDIFKMOUQSYRRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

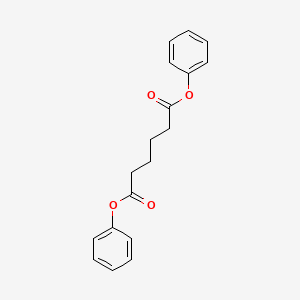

C1=CC=C(C=C1)OC(=O)CCCCC(=O)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10335714 | |

| Record name | Diphenyl hexanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10335714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3195-37-7 | |

| Record name | 1,6-Diphenyl hexanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3195-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenyl hexanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10335714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the typical applications of Diphenyl Adipate in polymer chemistry?

A1: this compound serves as a crucial monomer in the synthesis of various polymers. For instance, it reacts with diamines to produce polyamides, a class of polymers known for their excellent mechanical properties and thermal stability []. Moreover, this compound acts as a building block for polybenzimidazoles, high-performance polymers prized for their exceptional thermal and chemical resistance []. Additionally, it plays a key role in creating poly(ester-sulfone)s, polymers known for their enhanced glass transition temperatures and potential applications in fields requiring high-performance materials [].

Q2: How does the structure of this compound influence the properties of the resulting polymers?

A2: The presence of the adipate moiety, a relatively flexible aliphatic chain, in this compound contributes to the flexibility of the resulting polymers []. This contrasts with polymers derived from aromatic diphenyl esters, which tend to be more rigid. This flexibility can impact properties such as glass transition temperature (Tg) and solubility. For example, poly(ester-sulfone)s synthesized with this compound exhibit lower Tg values compared to those made with more rigid diphenyl esters like diphenyl terephthalate [].

Q3: Are there any studies exploring the use of this compound in liquid crystalline polymers?

A3: Yes, research has explored using selectively deuterated this compound to synthesize liquid crystalline cyanoazobenzene side-chain polyesters []. These polymers, known for their unique optical properties, have potential applications in areas like display technologies and data storage. The use of this compound allowed researchers to investigate the phase behavior and molecular dynamics of these complex polymeric materials using techniques like deuterium NMR spectroscopy [].

Q4: Can this compound participate in crosslinking reactions?

A4: While this compound itself is not directly involved in crosslinking reactions, research has explored using related compounds like di(S-phenyl) thioadipate, structurally similar to this compound, as crosslinking agents for polymers containing pendant epoxide groups []. This crosslinking process led to the formation of gel compounds, demonstrating the potential for this compound derivatives in modifying polymer properties and creating network structures [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(8S,9S,10R,11R,13S,14S,17R)-17-acetyl-11,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1582109.png)

![3-[(4-Chlorophenyl)sulfanyl]propanoic acid](/img/structure/B1582121.png)